molecular formula C17H11N3O5S2 B4752257 N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Cat. No.: B4752257
M. Wt: 401.4 g/mol
InChI Key: MVHYQLOCWPWQGJ-ZROIWOOFSA-N
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Description

N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrobenzamide group, and a hydroxybenzylidene moiety

Properties

IUPAC Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S2/c21-13-3-1-2-10(8-13)9-14-16(23)19(17(26)27-14)18-15(22)11-4-6-12(7-5-11)20(24)25/h1-9,21H,(H,18,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYQLOCWPWQGJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide typically involves the condensation of 3-hydroxybenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • **N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • **N-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxybenzylidene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Q & A

Q. Advanced

  • Crystal Growth: Poor diffraction quality due to flexible thiazolidinone rings. Mitigation includes:
    • Co-crystallization with stabilizing agents (e.g., PEG 4000) .
    • Low-temperature data collection (100 K) to reduce thermal motion .
  • Software Tools: SHELX programs refine disordered structures, while ORTEP-3 visualizes electron density maps .

What computational methods are recommended for predicting metabolic stability?

Q. Advanced

  • In Silico Tools:
    • SwissADME: Predicts CYP450 metabolism sites (e.g., oxidation at the thioxo group) .
    • MetaCore: Maps potential glucuronidation or sulfation pathways .
  • MD Simulations: Assess hydrolytic stability of the nitrobenzamide group in physiological pH (e.g., AMBER or GROMACS) .

How can reaction yields be optimized during scale-up synthesis?

Q. Methodological

  • Solvent Optimization: Ethanol improves cyclization efficiency over methanol due to higher polarity .
  • Catalyst Screening: Piperidine (5 mol%) enhances benzylidene formation kinetics vs. acetic acid .
  • Microwave Assistance: Reduces reaction time from 7 hours to 30 minutes with comparable yields (85–90%) .

What enzymatic assays are suitable for evaluating its kinase inhibition potential?

Q. Advanced

  • Kinase Glo Assays: Measure ATP depletion in recombinant kinases (e.g., EGFR or VEGFR2) .
  • Western Blotting: Validates downstream phosphorylation inhibition (e.g., ERK1/2 in cancer cells) .
  • SPR Biosensors: Quantify real-time binding kinetics (KD values) using immobilized kinase domains .

How does the compound’s stability vary under physiological conditions?

Q. Advanced

  • pH Stability: Degrades rapidly at pH >7.5 via hydrolysis of the thiazolidinone ring. Stability assays in PBS (pH 7.4) show t₁/₂ of 2–4 hours .
  • Light Sensitivity: Nitro groups cause photodegradation; storage in amber vials at −20°C is recommended .

What strategies enhance selectivity for cancer cells over normal cells?

Q. Advanced

  • Prodrug Design: Mask the 3-hydroxy group with acetylated prodrugs, which are cleaved by cancer-specific esterases .
  • Targeted Delivery: Conjugation with folate ligands improves uptake in folate receptor-positive cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide

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